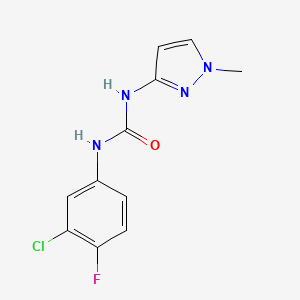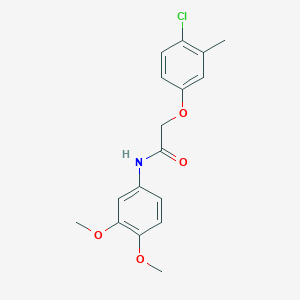
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have a wide range of effects on metabolism and physical performance.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, obesity, diabetes, and cardiovascular disease. It has been shown to increase endurance and stamina in animal models, which has led to its use as a doping agent in sports. However, its potential benefits in the treatment of metabolic disorders and cardiovascular disease have also been investigated.
Mechanism of Action
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide works by activating the PPARδ receptor, which plays a key role in regulating lipid and glucose metabolism. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn leads to improved endurance and physical performance. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase endurance and stamina in animal models, which is thought to be due to its effects on fatty acid oxidation and mitochondrial biogenesis. It has also been shown to improve glucose tolerance and insulin sensitivity, which could have potential applications in the treatment of diabetes. In addition, it has been shown to have anti-inflammatory effects and to protect against oxidative stress, which could have potential applications in the treatment of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its selectivity for the PPARδ receptor, which allows for more precise manipulation of metabolic pathways. However, one limitation is that it has been shown to have potential carcinogenic effects in animal models, which could limit its use in some experiments.
Future Directions
There are many potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide. One area of interest is its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another area of interest is its potential applications in the treatment of cardiovascular disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 4-chloro-3-methylphenol with 3,4-dimethoxybenzaldehyde to form a Schiff base, which is then reduced with sodium borohydride to give the corresponding amine. This amine is then acetylated with acetic anhydride to produce this compound. The overall yield of this synthesis method is around 35%.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-8-13(5-6-14(11)18)23-10-17(20)19-12-4-7-15(21-2)16(9-12)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFYGJPLWJYRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)


![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5722638.png)
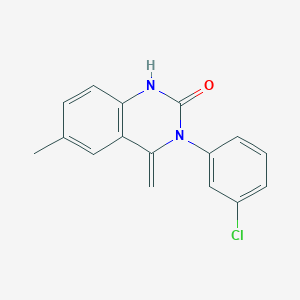
![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)
![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)
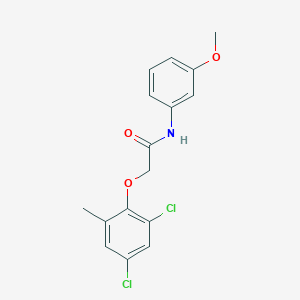

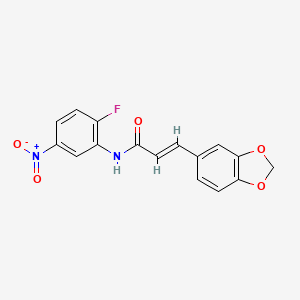
![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)

